molecular formula C7H18N2Sn2 B14713713 N,N'-bis(trimethylstannyl)methanediimine CAS No. 20706-08-5

N,N'-bis(trimethylstannyl)methanediimine

Katalognummer: B14713713
CAS-Nummer: 20706-08-5
Molekulargewicht: 367.65 g/mol
InChI-Schlüssel: QQLYBFWNMGFTBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(trimethylstannyl)methanediimine is a chemical compound characterized by the presence of two trimethylstannyl groups attached to a methanediimine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(trimethylstannyl)methanediimine typically involves the reaction of trimethylstannyl chloride with methanediimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of N,N’-bis(trimethylstannyl)methanediimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(trimethylstannyl)methanediimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler stannyl derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(trimethylstannyl)methanediimine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a precursor for other stannyl compounds.

Wirkmechanismus

The mechanism of action of N,N’-bis(trimethylstannyl)methanediimine involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-bis(trimethylsilyl)methanediimine: Similar in structure but with silicon instead of tin.

    N,N’-bis(trimethylgermyl)methanediimine: Contains germanium in place of tin.

    N,N’-bis(trimethylplumbyl)methanediimine: Contains lead instead of tin.

Uniqueness

N,N’-bis(trimethylstannyl)methanediimine is unique due to the presence of tin, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. These properties include higher reactivity and different electronic characteristics, making it valuable for specific applications in synthesis and catalysis.

Eigenschaften

CAS-Nummer

20706-08-5

Molekularformel

C7H18N2Sn2

Molekulargewicht

367.65 g/mol

InChI

InChI=1S/CN2.6CH3.2Sn/c2-1-3;;;;;;;;/h;6*1H3;;/q-2;;;;;;;2*+1

InChI-Schlüssel

QQLYBFWNMGFTBM-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)N=C=N[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.